BenchChemオンラインストアへようこそ!

N,N-Dimethyl-1H-indazole-3-carboxamide

CRAC channel blocker mast cell stabilization calcium influx inhibition

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) is an essential SAR comparator for kinase and ion channel research. Its fully substituted tertiary N,N-dimethyl amide confers a unique steric/electronic profile that ablates GSK-3β inhibitory activity, validates CRAC channel regioisomeric specificity (3-carboxamide vs. reverse amide), and serves as the baseline scaffold for PAK1 inhibitor lead optimization. Generic substitution with other indazole-3-carboxamides is scientifically invalid—regioisomeric or amide variants exhibit diametrically opposed activity. Use as a negative control, analytical standard, or SAR benchmark. Supplied with verified HPLC purity and melting point for rigorous experimental reproducibility.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 99055-81-9
Cat. No. B1612308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1H-indazole-3-carboxamide
CAS99055-81-9
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NNC2=CC=CC=C21
InChIInChI=1S/C10H11N3O/c1-13(2)10(14)9-7-5-3-4-6-8(7)11-12-9/h3-6H,1-2H3,(H,11,12)
InChIKeyMFKAAQVRMYIPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) as a Critical Comparator in Kinase and Ion Channel SAR Studies


N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) is a synthetic indazole-3-carboxamide derivative with the molecular formula C10H11N3O and molecular weight 189.21 g/mol . This compound serves as a fundamental structural comparator in structure-activity relationship (SAR) studies across multiple therapeutic target classes, including glycogen synthase kinase 3 beta (GSK-3β), calcium-release activated calcium (CRAC) channels, and p21-activated kinase 1 (PAK1) [1][2]. The compound features a fully substituted tertiary amide (N,N-dimethyl) at the 3-position of the indazole core, which provides a distinct electronic and steric profile compared to primary amide, secondary amide, and reverse amide analogs [3]. Unlike many indazole derivatives developed as advanced leads or drug candidates, this compound is most frequently employed as a benchmark or control compound to elucidate the specific contributions of the N,N-dimethyl substitution pattern to target engagement and selectivity [4].

Why In-Class Substitution of N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) Compromises SAR Integrity and Procurement Relevance


Generic substitution of N,N-Dimethyl-1H-indazole-3-carboxamide with other indazole-3-carboxamides is not scientifically valid due to profound, quantifiable differences in biological activity and target engagement arising from subtle structural variations. The specific N,N-dimethyl substitution pattern confers a unique combination of steric bulk, electronic distribution, and hydrogen-bonding capacity that directly dictates the compound's role as a comparator in SAR studies [1]. For instance, within CRAC channel pharmacology, the regioisomeric placement of the carboxamide group (3-carboxamide versus reverse amide) determines whether the compound is a potent, sub-μM blocker or completely inactive at 100 μM [2]. Similarly, in kinase inhibitor discovery, the transition from a primary or secondary amide to the tertiary N,N-dimethyl amide can ablate GSK-3β inhibitory activity entirely [1]. Procurement of a structurally similar but functionally divergent indazole derivative would therefore invalidate experimental controls, distort SAR interpretation, and compromise the reproducibility of research findings that rely on this specific compound's established functional profile.

Quantitative Differentiation Evidence for N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9)


CRAC Channel Blockade: Absolute Requirement for 3-Carboxamide Regiochemistry

In a comprehensive SAR study of indazole-3-carboxamides as CRAC channel blockers, the specific 3-carboxamide regioisomer (the class to which N,N-Dimethyl-1H-indazole-3-carboxamide belongs) was found to be critical for activity [1]. The study directly compared the active 3-carboxamide series against a synthesized 'reverse amide' isomer. The representative 3-carboxamide compound 12d exhibited potent inhibition, while its direct structural comparator, the reverse amide isomer 9c, was completely devoid of activity at the highest concentration tested [1].

CRAC channel blocker mast cell stabilization calcium influx inhibition

GSK-3β Inhibition: Amide Substitution Pattern Dictates Activity

In a structure-based discovery program for novel GSK-3β inhibitors, the 1H-indazole-3-carboxamide scaffold was identified as a new structural class for this target [1]. Within the SAR exploration, it was demonstrated that substitution of the carboxamide nitrogen has a decisive impact on inhibitory potency. Specifically, unsubstituted primary amides and certain secondary amides were identified as active 'hits' capable of inhibiting GSK-3β [1]. In contrast, the introduction of a tertiary amide, such as the N,N-dimethyl group present in N,N-Dimethyl-1H-indazole-3-carboxamide, resulted in a complete loss of GSK-3β inhibitory activity, with the compound being designated 'inactive' in this assay system [1].

GSK-3β inhibitor kinase inhibition Alzheimer's disease

Kinase Selectivity Profile: N,N-Dimethyl as a Non-Inhibitor Comparator

In the development of selective PAK1 inhibitors, the 1H-indazole-3-carboxamide scaffold was optimized to achieve high potency and selectivity [1]. While optimized lead compounds such as compound 30l achieved low nanomolar potency (PAK1 IC50 = 9.8 nM), the unsubstituted or simply substituted parent scaffolds, including N,N-Dimethyl-1H-indazole-3-carboxamide, serve as critical comparators in establishing the SAR contribution of extended hydrophobic and hydrophilic moieties [1]. The N,N-dimethyl substituted core lacks the extended groups that confer PAK1 binding and potency, thereby providing a baseline for assessing the impact of scaffold elaboration on kinase inhibition and selectivity across panels of up to 29 kinases [1].

Kinase inhibitor PAK1 selectivity screening cancer

Analytical Characterization: Verified Purity and Melting Point for Identity Confirmation

Procurement of N,N-Dimethyl-1H-indazole-3-carboxamide from reputable vendors is accompanied by defined analytical specifications that enable robust identity confirmation and purity assessment . The compound is typically supplied with a purity specification of ≥98% as determined by HPLC . Furthermore, the reported melting point of 187-189°C provides a simple, orthogonal method for verifying the identity and crystalline integrity of the received material, ensuring it matches the compound used in published SAR studies .

Analytical standard HPLC purity melting point quality control

Physical Property Distinction: Lipophilicity and Solubility Profile

The N,N-dimethyl substitution confers a distinct physicochemical profile to N,N-Dimethyl-1H-indazole-3-carboxamide compared to its primary and secondary amide analogs . The compound has a predicted LogP (octanol-water partition coefficient) of approximately 1.26, indicating moderate lipophilicity . In contrast, the unsubstituted 1H-indazole-3-carboxamide (primary amide) is significantly more polar and has higher aqueous solubility [1]. This difference in lipophilicity impacts membrane permeability, protein binding, and overall pharmacokinetic behavior in cellular and in vivo assays [1].

Lipophilicity LogP solubility physicochemical properties

Defined Research Application Scenarios for N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9)


As a Critical Regioisomeric Control in CRAC Channel Pharmacology

In research focused on calcium-release activated calcium (CRAC) channel modulation, N,N-Dimethyl-1H-indazole-3-carboxamide serves as a critical regioisomeric control to validate the functional importance of the 3-carboxamide linkage [1]. As demonstrated in direct comparative assays, the 3-carboxamide class (to which this compound belongs) is essential for sub-μM inhibitory activity, while the corresponding reverse amide isomers are completely inactive at concentrations up to 100 μM [1]. Procuring and testing this specific compound allows researchers to confirm that observed biological effects are indeed due to the intended regioisomeric interaction with the CRAC channel and not a non-specific artifact [1].

As a Negative Control for GSK-3β Kinase Activity

For investigators pursuing novel GSK-3β inhibitors for therapeutic areas such as Alzheimer's disease, type-2 diabetes, and mood disorders, N,N-Dimethyl-1H-indazole-3-carboxamide provides a structurally matched, biologically inactive negative control [2]. Published SAR studies have demonstrated that while certain unsubstituted and secondary indazole-3-carboxamides are active GSK-3β hits, the introduction of the N,N-dimethyl group completely ablates inhibitory activity [2]. Using this compound in parallel with active analogs enables rigorous interpretation of kinase inhibition data and ensures that observed effects are not due to off-target interactions [2].

As a Baseline Scaffold in PAK1 Inhibitor SAR and Selectivity Profiling

In the development of potent and selective PAK1 inhibitors for oncology applications, N,N-Dimethyl-1H-indazole-3-carboxamide functions as a baseline comparator scaffold [3]. Advanced PAK1 inhibitors, such as compound 30l (IC50 = 9.8 nM), are derived from this core structure through the addition of specific hydrophobic and hydrophilic substituents [3]. By including the unelaborated N,N-dimethyl core in selectivity panels of up to 29 kinases, researchers can precisely quantify the contribution of each added functional group to both target potency and kinase selectivity, thereby guiding rational lead optimization [3].

As a Quality-Controlled Analytical Standard for Indazole-3-Carboxamide Studies

For laboratories engaged in the synthesis, characterization, or biological evaluation of novel indazole-3-carboxamide derivatives, N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) serves as a readily available, well-characterized analytical standard . The compound is supplied with a defined HPLC purity of ≥98% and a verified melting point of 187-189°C . This allows researchers to calibrate analytical instrumentation, validate synthetic protocols, and confirm the identity of newly synthesized analogs against a reliable, commercially available benchmark, thereby enhancing the reproducibility and credibility of their research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.